Mepitiostane
Overview
Description
Mepitiostane is a synthetic anabolic-androgenic steroid that belongs to the dihydrotestosterone group. It is marketed under the brand name Thioderon and is primarily used as an antiestrogen and antineoplastic agent for the treatment of breast cancer. This compound is an orally active compound and acts as a prodrug of epitiostanol, which means it is converted into its active form, epitiostanol, in the body .
Scientific Research Applications
Mepitiostane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of epithio steroids and their derivatives.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Primarily used in the treatment of breast cancer due to its antiestrogenic properties. It is also used in the treatment of anemia associated with renal failure.
Industry: Utilized in the development of new anabolic-androgenic steroids with improved therapeutic profiles
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepitiostane is synthesized through a series of chemical reactions starting from dihydrotestosterone. The key steps involve the introduction of a methoxycyclopentyl group at the 17β position and the formation of an epithio group at the 2α,3α positions. The synthetic route typically involves the following steps:
Formation of the 17β-(1-methoxycyclopentyl) ether: This step involves the reaction of dihydrotestosterone with methoxycyclopentane in the presence of a strong base such as sodium hydride.
Introduction of the epithio group: The 2α,3α-epithio group is introduced by reacting the intermediate with sulfur and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Mepitiostane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epitiostanol sulfoxide.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions at the 17β position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride and appropriate alkylating agents.
Major Products Formed
Epitiostanol sulfoxide: Formed through oxidation.
Dihydro derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Mechanism of Action
Mepitiostane exerts its effects by binding to androgen receptors in various tissues, including muscle and bone. Once bound, the this compound-androgen receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences and initiates the transcription of genes involved in protein synthesis. This leads to increased muscle mass and strength. Additionally, this compound has antiestrogenic properties, which it exerts by antagonizing estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumors .
Comparison with Similar Compounds
Mepitiostane is similar to other anabolic-androgenic steroids such as epitiostanol and methylepitiostanol. it has unique properties that set it apart:
Epitiostanol: this compound is a prodrug of epitiostanol, meaning it is converted into epitiostanol in the body. This conversion allows for oral administration of this compound, whereas epitiostanol is typically administered via injection.
Methylepitiostanol: This compound is an orally active variant of epitiostanol, similar to this compound. .
Similar Compounds
- Epitiostanol
- Methylepitiostanol
- Dihydrotestosterone derivatives
This compound’s unique combination of anabolic, androgenic, and antiestrogenic properties makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-15-(1-methoxycyclopentyl)oxy-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O2S/c1-23-13-10-19-17(7-6-16-14-20-21(28-20)15-24(16,19)2)18(23)8-9-22(23)27-25(26-3)11-4-5-12-25/h16-22H,4-15H2,1-3H3/t16-,17-,18-,19-,20-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYZAAPOLNZKG-KWHRADDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4(CCCC4)OC)CCC5C3(CC6C(C5)S6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4(CCCC4)OC)CC[C@@H]5[C@@]3(C[C@@H]6[C@H](C5)S6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016882 | |
Record name | Mepitiostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21362-69-6 | |
Record name | Mepitiostane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21362-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepitiostane [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021362696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepitiostane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEPITIOSTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00404969K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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